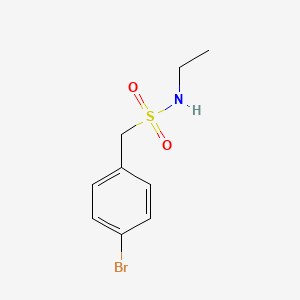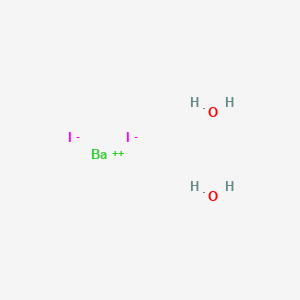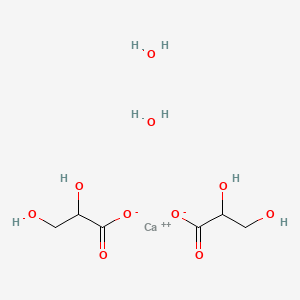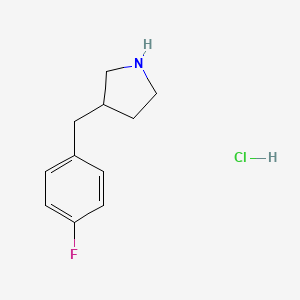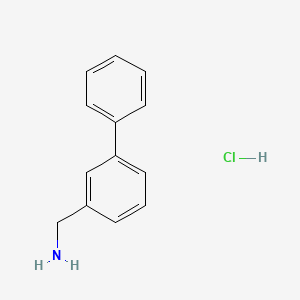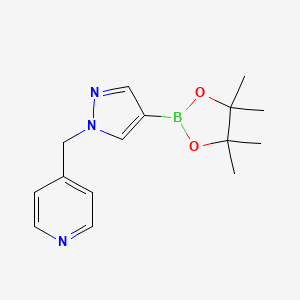![molecular formula C12H18N2O5 B1341663 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate CAS No. 1177348-33-2](/img/structure/B1341663.png)
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate is a chemical compound with the molecular formula C12H18N2O5 It is characterized by the presence of a pyrrolidine ring, a furylmethyl group, and an oxalate moiety
Preparation Methods
The synthesis of 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, the reaction of 1,4-diketones with ammonia or primary amines can yield pyrrolidine derivatives.
Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via alkylation reactions. This involves the reaction of a furylmethyl halide with a pyrrolidine derivative in the presence of a base.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions. This involves the reaction of a suitable aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles. For example, halogenation reactions can introduce halogen atoms into the molecule.
Condensation: Condensation reactions with suitable reagents can lead to the formation of larger molecules with different functional groups.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems. Its potential as a bioactive molecule makes it of interest in pharmacological research.
Medicine: The compound can be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties. Its unique structural features may impart desirable characteristics to the materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to changes in their activity. The pathways involved in its mechanism of action depend on the specific biological system being studied. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share some structural similarities. the presence of the furylmethyl group and oxalate moiety in this compound makes it unique.
Furylmethyl Compounds: Compounds with a furylmethyl group, such as furylmethylamines, share some structural similarities. the presence of the pyrrolidine ring and oxalate moiety in this compound makes it unique.
Oxalate Salts: Compounds with an oxalate moiety, such as oxalate salts of various amines, share some structural similarities. the presence of the pyrrolidine ring and furylmethyl group in this compound makes it unique.
Properties
IUPAC Name |
[1-(furan-2-ylmethyl)pyrrolidin-3-yl]methanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.C2H2O4/c11-6-9-3-4-12(7-9)8-10-2-1-5-13-10;3-1(4)2(5)6/h1-2,5,9H,3-4,6-8,11H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKYICOMXVZJPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC=CO2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177348-33-2 |
Source


|
| Record name | 3-Pyrrolidinemethanamine, 1-(2-furanylmethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177348-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
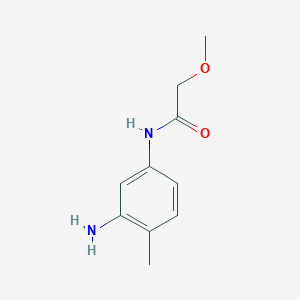

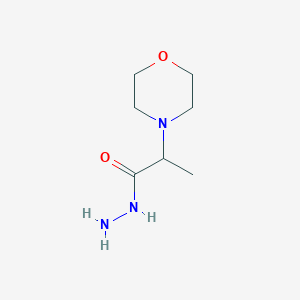
![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)
